3-nitrobenzyl 3-(isobutyrylamino)-4-methylbenzoate
Overview
Description
3-Nitrobenzyl alcohol is a compound that has been used as a matrix for fast atom bombardment mass spectrometry . It’s also a good substrate for cytosolic alcohol dehydrogenase .
Synthesis Analysis
The synthesis of similar compounds, such as 3-nitrobenzaldehyde, is often accomplished via nitration of benzaldehyde, which yields mostly the meta-isomer . The reduction of the aldehyde group using sodium borohydride results in the production of an alcohol-containing product .Molecular Structure Analysis
The molecular formula for 3-Nitrobenzyl Bromide, a similar compound, is C7H6BrNO2, with a molecular weight of 216.03 .Chemical Reactions Analysis
The reductive transformations of organic nitro compounds are of great importance for the chemical industry . The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .Physical and Chemical Properties Analysis
3-Nitrobenzyl Bromide, a similar compound, is a solid at 20 degrees Celsius . It has a melting point range of 54 - 58 °C and a boiling point of 153 - 154 °C at 23 mmHg .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-nitrophenyl)methyl 4-methyl-3-(2-methylpropanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(2)18(22)20-17-10-15(8-7-13(17)3)19(23)26-11-14-5-4-6-16(9-14)21(24)25/h4-10,12H,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWCAQWPBHIWKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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